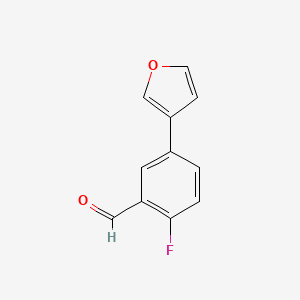

2-Fluoro-5-(furan-3-yl)benzaldehyde

Description

2-Fluoro-5-(furan-3-yl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₁H₇FO₂ (molecular weight: 194.17 g/mol). Its structure consists of a benzaldehyde core substituted with a fluorine atom at position 2 and a furan-3-yl group at position 3. The fluorine atom acts as an electron-withdrawing group, while the furan ring introduces π-electron density, creating a unique electronic profile. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds .

Properties

IUPAC Name |

2-fluoro-5-(furan-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQBPIYNKNXQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are known to react at the benzylic position.

Mode of Action

The mode of action of 2-Fluoro-5-(furan-3-yl)benzaldehyde involves reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation. The compound’s interaction with its targets results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways through their interactions at the benzylic position.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(furan-3-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases through condensation reactions. These Schiff bases have been shown to exhibit antimicrobial properties. The compound interacts with various enzymes and proteins, including those involved in oxidative reactions. For instance, the aldehyde group in 2-Fluoro-5-(furan-3-yl)benzaldehyde can undergo oxidation, leading to the formation of carboxylic acids or other derivatives. This interaction is crucial for its role as a synthetic intermediate in biochemical pathways.

Molecular Mechanism

The molecular mechanism of 2-Fluoro-5-(furan-3-yl)benzaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or modification. Additionally, the fluorine atom in 2-Fluoro-5-(furan-3-yl)benzaldehyde can participate in hydrogen bonding or electrostatic interactions with biomolecules, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-(furan-3-yl)benzaldehyde can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Over time, 2-Fluoro-5-(furan-3-yl)benzaldehyde may undergo degradation, leading to the formation of by-products that can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-(furan-3-yl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways. At high doses, 2-Fluoro-5-(furan-3-yl)benzaldehyde can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful optimization in experimental settings.

Metabolic Pathways

2-Fluoro-5-(furan-3-yl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways are essential for the compound’s role in cellular processes and its overall biochemical activity.

Transport and Distribution

Within cells and tissues, 2-Fluoro-5-(furan-3-yl)benzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability and activity in different cellular compartments. The transport and distribution of 2-Fluoro-5-(furan-3-yl)benzaldehyde are critical for its biochemical function and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Fluoro-5-(furan-3-yl)benzaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. Understanding the subcellular distribution of 2-Fluoro-5-(furan-3-yl)benzaldehyde is essential for elucidating its mechanism of action and optimizing its use in biochemical applications.

Biological Activity

2-Fluoro-5-(furan-3-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a furan moiety with a fluorinated benzaldehyde, suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by case studies and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C10H7F O2

- Molecular Weight : 180.16 g/mol

- IUPAC Name : 2-fluoro-5-(furan-3-yl)benzaldehyde

The presence of the fluorine atom is known to enhance the biological activity of compounds by improving their metabolic stability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-Fluoro-5-(furan-3-yl)benzaldehyde. The compound has shown promising results in inhibiting various cancer cell lines.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Kinase Inhibition : It has been reported to inhibit specific kinases involved in cancer cell proliferation, such as FLT3 and DRAK2 .

Case Studies

- Leukemia Models : In vitro studies demonstrated that 2-Fluoro-5-(furan-3-yl)benzaldehyde effectively inhibited growth in MV4-11 xenograft models with minimal toxicity.

- Solid Tumors : Research indicated that this compound could suppress tumor metastasis in animal models, showcasing its therapeutic potential against solid tumors.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties, making it a candidate for further exploration in treating infections.

Comparative Analysis of Antimicrobial Activity

| Compound Name | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| 2-Fluoro-5-(furan-3-yl)benzaldehyde | Structure | Varies | Antimicrobial |

| 2-Chloro-3-(trifluoromethyl)pyridine | - | Higher than analogs | Antimicrobial |

| 3-(Trifluoromethyl)piperidine | - | N/A | Intermediate in synthesis |

Other Biological Activities

Beyond anticancer and antimicrobial properties, 2-Fluoro-5-(furan-3-yl)benzaldehyde shows potential in other therapeutic areas:

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exert anti-inflammatory effects, contributing to its overall therapeutic profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares 2-Fluoro-5-(furan-3-yl)benzaldehyde with structurally related fluorinated benzaldehydes and furan-containing derivatives:

Key Observations:

- Molecular Weight : The furan-3-yl group in the main compound increases its molecular weight compared to simpler fluorobenzaldehydes (e.g., 2-Fluoro-4-hydroxybenzaldehyde, 140.11 g/mol).

Stability and Handling

- Thermal Stability: Fluorinated benzaldehydes generally exhibit higher thermal stability than non-fluorinated analogues. However, the furan ring in the main compound may introduce sensitivity to oxidative degradation, unlike methoxy-substituted derivatives (e.g., 2-Fluoro-5-methoxybenzaldehyde), which are more stable .

- Storage : Like other aldehydes, 2-Fluoro-5-(furan-3-yl)benzaldehyde should be stored at 0–6°C under inert conditions to prevent polymerization or oxidation, as indicated for similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.